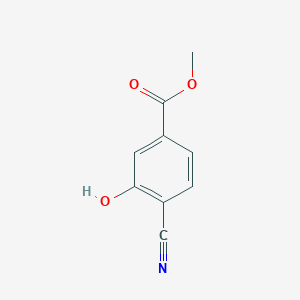

Methyl 4-cyano-3-hydroxybenzoate

Description

BenchChem offers high-quality Methyl 4-cyano-3-hydroxybenzoate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Methyl 4-cyano-3-hydroxybenzoate including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

methyl 4-cyano-3-hydroxybenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7NO3/c1-13-9(12)6-2-3-7(5-10)8(11)4-6/h2-4,11H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VDEARWYDVSYTNZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC(=C(C=C1)C#N)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50586364 | |

| Record name | Methyl 4-cyano-3-hydroxybenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50586364 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

177.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6520-87-2 | |

| Record name | Methyl 4-cyano-3-hydroxybenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50586364 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Methyl 4-cyano-3-hydroxybenzoate chemical structure and properties

Technical Whitepaper: Methyl 4-cyano-3-hydroxybenzoate Subtitle: Structural Analysis, Synthetic Pathways, and Application as a Pivot Scaffold in Medicinal Chemistry

Part 1: Executive Summary & Chemical Identity

Methyl 4-cyano-3-hydroxybenzoate (CAS: 6520-87-2) represents a critical "pivot scaffold" in modern drug discovery. Unlike its more common isomer (methyl 3-cyano-4-hydroxybenzoate, derived from parabens), this specific regioisomer features a 3-hydroxy group ortho to a 4-cyano moiety. This specific geometry creates a unique electronic push-pull system and provides a pre-organized site for heterocycle formation, particularly benzoxazoles, which are ubiquitous in kinase inhibitors and receptor antagonists.

This guide details the physicochemical profile, validated synthetic routes, and structural logic required to utilize this compound effectively in high-value synthesis.

Table 1: Physicochemical Profile[1][2][3][4][5]

| Property | Data | Context |

| IUPAC Name | Methyl 4-cyano-3-hydroxybenzoate | Official designation |

| Common Synonyms | 2-Hydroxy-4-(methoxycarbonyl)benzonitrile; 4-Carbomethoxy-2-hydroxybenzonitrile | Emphasizes the nitrile as the parent group |

| CAS Number | 6520-87-2 | Unique Identifier |

| Molecular Formula | C₉H₇NO₃ | MW: 177.16 g/mol |

| Melting Point | 167–168 °C | Solid crystalline form [1] |

| Predicted pKa | 6.35 ± 0.10 | Acidic phenol due to electron-withdrawing CN group |

| Solubility | DMSO, Methanol, Ethyl Acetate | Poor water solubility |

| Key Functional Motif | Ortho-cyanophenol | Precursor for benzoxazoles via cyclization |

Part 2: Structural Logic & Isomer Differentiation

To ensure scientific integrity, one must distinguish this compound from its "paraben-derived" isomer. The reactivity profile differs drastically between the two.

-

Target Compound (4-CN, 3-OH): The phenol is at position 3, nitrile at 4. Derived from meta-hydroxybenzoates. Used for accessing 2,5,6-substituted benzoxazoles.

-

Common Isomer (3-CN, 4-OH): The phenol is at position 4, nitrile at 3. Derived from para-hydroxybenzoates (parabens).[1][2] Used for xanthine oxidase inhibitors (e.g., Topiroxostat).

Structural Visualization (DOT):

Figure 1: Structural lineage and divergent applications of hydroxybenzoate nitrile isomers.

Part 3: Validated Synthetic Protocol

The synthesis of Methyl 4-cyano-3-hydroxybenzoate requires controlling regioselectivity. Direct cyanation of phenols is difficult; therefore, a halogenation-cyanation sequence is the industry standard.

Step 1: Regioselective Iodination

-

Objective: Install an iodine atom at the C4 position (ortho to the phenol, para to the ester is blocked? No, C4 is para to the phenol? No. In 3-hydroxybenzoate: C2 is ortho, C4 is ortho, C6 is ortho. C4 is sterically favored over C2).

-

Mechanism: The hydroxyl group directs ortho/para. The ester directs meta. Position 4 is ortho to the activating -OH and ortho to the H. Position 6 is para to the -OH. Position 2 is sandwiched.[3] Experimental evidence suggests C4 or C6. For this specific scaffold, we target C4.

Protocol:

-

Reagents: Methyl 3-hydroxybenzoate (1.0 eq), N-Iodosuccinimide (NIS, 1.1 eq), Acetic Acid (solvent).

-

Procedure: Dissolve starting material in Acetic Acid. Add NIS portion-wise at room temperature.

-

Condition: Stir for 4–6 hours. Monitor via TLC/LCMS.

-

Workup: Quench with aqueous sodium thiosulfate (to remove excess iodine). Extract with Ethyl Acetate.[4][3]

-

Result: Methyl 3-hydroxy-4-iodobenzoate.

Step 2: Palladium-Catalyzed Cyanation (The "Modern" Route)

-

Why Pd over Cu? Traditional Rosenmund-von Braun reactions (CuCN) require harsh heat (200°C) and workups are difficult due to copper waste. Pd-catalyzed cyanation (Zn(CN)₂) is cleaner and works at lower temperatures (80–100°C).

Protocol:

-

Reagents: Methyl 3-hydroxy-4-iodobenzoate (1.0 eq), Zn(CN)₂ (0.6 eq), Pd₂(dba)₃ (2 mol%), dppf (4 mol%), Zn dust (catalytic).

-

Solvent: DMF (Anhydrous) or NMP.

-

Procedure:

-

Degas the solvent with N₂ for 30 mins (Critical: O₂ kills the catalyst).

-

Add reagents in a glovebox or under strict N₂ flow.

-

Heat to 90°C for 12 hours.

-

-

Workup: Cool to RT. Dilute with EtOAc. Wash with 1M HCl (to break Zn complexes) and brine.

-

Purification: Silica gel chromatography (Hexane/EtOAc gradient).

-

Yield: Typically 75–85%.

Synthesis Workflow (DOT):

Figure 2: Step-wise synthetic pathway for high-purity production.

Part 4: Analytical Characterization

To validate the structure, specific spectral fingerprints must be confirmed.

-

¹H NMR (DMSO-d₆, 400 MHz):

-

δ ~11.0 ppm (s, 1H): Phenolic -OH (Broad, disappears with D₂O shake).

-

δ ~7.8–8.0 ppm (m, 3H): Aromatic protons. The coupling pattern will distinguish it from the 3-CN-4-OH isomer. Look for an ortho coupling (d, J~8Hz) between H5 and H6, and a small meta coupling for H2.

-

δ 3.85 ppm (s, 3H): Methyl ester singlet.

-

-

IR Spectroscopy:

-

~2230 cm⁻¹: Sharp, distinct nitrile (C≡N) stretch.

-

~1720 cm⁻¹: Ester carbonyl (C=O).

-

~3200–3400 cm⁻¹: Broad -OH stretch.

-

Part 5: Applications in Drug Discovery

The 4-cyano-3-hydroxy motif is a "privileged structure" for generating 2-substituted benzoxazoles via the Pinner reaction or condensation with carboxylic acids.

Mechanism:

-

The nitrile (C4) and hydroxyl (C3) are ortho.

-

Nucleophilic attack of the hydroxyl on the nitrile (often acid-catalyzed) or condensation with an external electrophile leads to ring closure.

-

Utility: This scaffold is frequently observed in the synthesis of HIF-PH inhibitors (Hypoxia-inducible factor prolyl hydroxylase inhibitors) used for treating anemia, and in TRK kinase inhibitors [2].

Part 6: Safety & Handling

-

Hazard Class: Irritant (Skin/Eye).

-

Acute Toxicity: Harmful if swallowed (H302).[5] Nitriles can liberate cyanide ions under extreme metabolic or chemical stress, though the aryl nitrile bond is generally stable.

-

Storage: Store at 2–8°C under inert gas (Argon/Nitrogen). Moisture sensitive (hydrolysis of ester or nitrile can occur over prolonged exposure to humidity).

References

-

ChemicalBook. (2025).[4][6] Methyl 4-cyano-3-hydroxybenzoate Properties and CAS 6520-87-2. Retrieved from

-

PubChem. (2025).[5] Methyl 3-cyano-4-hydroxybenzoate Compound Summary (Note: Cross-reference for isomer distinction). Retrieved from

-

WIPO Patentscope. (2018). WO2018121050 - Preparation Method for 3-Cyano-4-Hydroxybenzoic Acid Methyl Ester.[7] (Used for comparative synthetic logic). Retrieved from

Sources

- 1. Methylparaben | 99-76-3 [chemicalbook.com]

- 2. CN106674052A - Preparation method of methyl 3-cyano-4-hydroxybenzoate - Google Patents [patents.google.com]

- 3. WO2018121050A1 - Preparation method for 3-cyano-4-hydroxybenzoic acid methyl ester - Google Patents [patents.google.com]

- 4. methyl 3-cyano-4-hydroxybenzoate | 156001-68-2 [chemicalbook.com]

- 5. Methyl 3-cyano-4-hydroxybenzoate | C9H7NO3 | CID 11769089 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Methyl 4-hydroxybenzoate | CAS#:99-76-3 | Chemsrc [chemsrc.com]

- 7. WIPO - Search International and National Patent Collections [patentscope.wipo.int]

An In-depth Technical Guide to the Synthesis of Methyl 4-cyano-3-hydroxybenzoate

Introduction

Methyl 4-cyano-3-hydroxybenzoate is a valuable substituted aromatic compound that serves as a key intermediate in the synthesis of various pharmaceuticals and fine chemicals. Its bifunctional nature, possessing a nitrile, a hydroxyl group, and a methyl ester on a benzene ring, makes it a versatile building block for the construction of more complex molecular architectures. This guide provides a comprehensive overview of the primary synthetic pathways for Methyl 4-cyano-3-hydroxybenzoate, designed for researchers and professionals in the fields of organic synthesis and drug development. Each pathway is detailed with step-by-step protocols, mechanistic insights, and a critical evaluation of the strategic choices involved in the synthesis.

Strategic Approaches to Synthesis

The synthesis of Methyl 4-cyano-3-hydroxybenzoate can be approached from different starting materials, primarily revolving around the sequential introduction of the cyano, hydroxyl, and methyl ester functionalities onto the benzene ring. This guide will focus on two robust and scientifically sound strategies:

-

Pathway 1: Formylation and Cyanation of Methyl 4-hydroxybenzoate. This modern approach avoids the use of highly toxic cyanides in the primary cyanation step, making it more suitable for industrial applications.

-

Pathway 2: Multi-step Synthesis from 3-Hydroxybenzoic Acid via Sandmeyer Reaction. A classic and versatile route that involves nitration, reduction, diazotization, and a subsequent Sandmeyer reaction to introduce the cyano group.

The following sections will provide a detailed exploration of each pathway, including experimental procedures and the rationale behind the chosen methodologies.

Pathway 1: Synthesis from Methyl 4-hydroxybenzoate

This pathway commences with the readily available and cost-effective starting material, Methyl 4-hydroxybenzoate. The key transformations involve the regioselective introduction of a formyl group at the 3-position, followed by its conversion to a nitrile. This method is advantageous as it circumvents the direct use of highly toxic cyanide reagents like cuprous cyanide in the final step.[1][2][3]

Logical Workflow for Pathway 1

Caption: Workflow for the synthesis of Methyl 4-cyano-3-hydroxybenzoate starting from Methyl 4-hydroxybenzoate.

Step 1: Formylation of Methyl 4-hydroxybenzoate

The first step is the ortho-formylation of Methyl 4-hydroxybenzoate to yield Methyl 3-formyl-4-hydroxybenzoate. This reaction is a type of electrophilic aromatic substitution where the hydroxyl group directs the incoming electrophile to the ortho position. The use of magnesium chloride, triethylamine, and paraformaldehyde provides a mild and effective method for this transformation.[2][4]

Experimental Protocol:

-

To a reaction vessel, add Methyl 4-hydroxybenzoate (1.0 eq), magnesium chloride (2.0 eq), triethylamine (5.0 eq), paraformaldehyde (8.0 eq), and dichloromethane as the solvent.[4]

-

Heat the mixture in an oil bath at 60 °C (internal temperature approximately 44 °C) and stir overnight.[4]

-

After cooling to room temperature, slowly add a diluted aqueous solution of concentrated hydrochloric acid to quench the reaction and dissolve the magnesium salts.[4]

-

Filter any insoluble material and extract the aqueous layer multiple times with dichloromethane.

-

Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The resulting crude Methyl 3-formyl-4-hydroxybenzoate can often be used directly in the next step without further purification.[4]

Step 2: Conversion of the Formyl Group to a Cyano Group

The second step involves the conversion of the aldehyde functionality in Methyl 3-formyl-4-hydroxybenzoate to a nitrile. This is achieved through a two-stage process within a single pot: formation of an oxime with hydroxylamine hydrochloride, followed by dehydration to the nitrile using a reagent like acetyl chloride.[2][4]

Experimental Protocol:

-

In a reaction vessel, dissolve the crude Methyl 3-formyl-4-hydroxybenzoate from the previous step and hydroxylamine hydrochloride (approx. 1.1 eq) in a solvent mixture of acetonitrile and N,N-dimethylformamide.[4]

-

Add acetyl chloride (approx. 1.2 eq) to the mixture.

-

Heat the reaction mixture to 80 °C and stir for 2 hours.[4]

-

After cooling to room temperature, add ethyl acetate and wash the organic layer with water. Back-extract the aqueous layer with ethyl acetate.

-

Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure until a solid precipitates.

-

Collect the solid by filtration and wash with ethyl acetate and then dichloromethane to obtain the final product, Methyl 4-cyano-3-hydroxybenzoate.[4] A two-step yield of 42% has been reported for this process.[4]

| Parameter | Step 1: Formylation | Step 2: Cyanation |

| Starting Material | Methyl 4-hydroxybenzoate | Methyl 3-formyl-4-hydroxybenzoate |

| Key Reagents | MgCl₂, (CH₂O)n, Et₃N | NH₂OH·HCl, AcCl |

| Solvent | Dichloromethane | Acetonitrile/DMF |

| Temperature | 60 °C | 80 °C |

| Reaction Time | Overnight | 2 hours |

| Reported Yield | - | 42% (over two steps)[4] |

Table 1: Summary of reaction conditions for Pathway 1.

Pathway 2: Synthesis from 3-Hydroxybenzoic Acid via Sandmeyer Reaction

This classical pathway begins with 3-Hydroxybenzoic acid and involves a series of well-established aromatic transformations. The key steps are the protection of the carboxylic acid via esterification, introduction of a nitro group, reduction of the nitro group to an amine, diazotization of the amine, and finally, the introduction of the cyano group via a Sandmeyer reaction.

Logical Workflow for Pathway 2

Caption: Multi-step synthesis of Methyl 4-cyano-3-hydroxybenzoate from 3-Hydroxybenzoic Acid.

Step 1: Esterification of 3-Hydroxybenzoic Acid

The initial step involves the protection of the carboxylic acid group as a methyl ester to prevent unwanted side reactions in the subsequent steps. This is typically achieved through a Fischer esterification.

Experimental Protocol:

-

Dissolve 3-Hydroxybenzoic acid in methanol.[5]

-

Add a catalytic amount of a strong acid, such as concentrated sulfuric acid or hydrochloric acid.[5]

-

Reflux the solution for several hours (e.g., 24 hours) until the reaction is complete, which can be monitored by thin-layer chromatography (TLC).[5]

-

After cooling, neutralize the excess acid with a base like sodium bicarbonate solution.

-

Extract the product into an organic solvent such as diethyl ether, wash with brine, dry over magnesium sulfate, and evaporate the solvent to yield Methyl 3-hydroxybenzoate.[5] A yield of 61% has been reported for a similar procedure.[5]

Step 2: Nitration of Methyl 3-hydroxybenzoate

The next step is the regioselective nitration of the aromatic ring. The hydroxyl group is an ortho-, para-director, and the methoxycarbonyl group is a meta-director. In this case, the strong activating effect of the hydroxyl group directs the nitration primarily to the 4-position (ortho to the hydroxyl and meta to the ester).

Experimental Protocol:

-

While a direct protocol for the nitration of Methyl 3-hydroxybenzoate was not found in the initial search, a similar procedure for the nitration of 3-hydroxybenzoic acid can be adapted.[6]

-

Dissolve Methyl 3-hydroxybenzoate in a suitable solvent.

-

Slowly add a nitrating agent, such as fuming nitric acid, while maintaining a controlled temperature.[6]

-

After the reaction is complete, the mixture is worked up by pouring it into ice water and filtering the precipitated product.

-

The crude product, Methyl 3-hydroxy-4-nitrobenzoate, can be purified by recrystallization.

Step 3: Reduction of the Nitro Group

The nitro group is then reduced to a primary amine, which is a precursor for the diazotization reaction. Catalytic hydrogenation is a common and clean method for this transformation.[7]

Experimental Protocol:

-

Dissolve Methyl 3-hydroxy-4-nitrobenzoate in a suitable solvent like ethanol or ethyl acetate.

-

Add a catalytic amount of palladium on carbon (Pd/C).

-

Subject the mixture to a hydrogen atmosphere (using a balloon or a hydrogenation apparatus) and stir at room temperature until the reaction is complete (monitored by TLC).

-

Filter the catalyst through a pad of Celite and concentrate the filtrate to obtain Methyl 4-amino-3-hydroxybenzoate.

Step 4 & 5: Diazotization and Sandmeyer Reaction

The final steps involve the conversion of the amino group to a diazonium salt, which is then displaced by a cyano group using a copper(I) cyanide catalyst in a Sandmeyer reaction.[8][9][10] The diazonium salt is highly reactive and is typically prepared in situ at low temperatures and used immediately.[11][12]

Experimental Protocol:

-

Dissolve Methyl 4-amino-3-hydroxybenzoate in an aqueous solution of a strong acid (e.g., HCl or H₂SO₄) and cool the mixture to 0-5 °C in an ice bath.

-

Slowly add a pre-cooled aqueous solution of sodium nitrite (NaNO₂) dropwise, keeping the temperature below 5 °C. The formation of the diazonium salt is indicated by a positive starch-iodide paper test for nitrous acid.

-

In a separate flask, prepare a solution of copper(I) cyanide (CuCN) in an appropriate solvent.

-

Slowly add the cold diazonium salt solution to the CuCN solution. Effervescence (evolution of N₂ gas) should be observed.[9]

-

Allow the reaction mixture to warm to room temperature and then heat gently to ensure complete reaction.

-

After cooling, extract the product into an organic solvent.

-

Wash the organic layer, dry it, and purify the crude product by chromatography or recrystallization to obtain Methyl 4-cyano-3-hydroxybenzoate.

| Parameter | Details |

| Starting Material | 3-Hydroxybenzoic Acid |

| Key Intermediates | Methyl 3-hydroxybenzoate, Methyl 3-hydroxy-4-nitrobenzoate, Methyl 4-amino-3-hydroxybenzoate, Aryl Diazonium Salt |

| Key Reactions | Fischer Esterification, Electrophilic Nitration, Nitro Group Reduction, Diazotization, Sandmeyer Reaction |

| Cyanation Reagent | Copper(I) Cyanide (CuCN) |

| Advantages | Utilizes classical and well-understood reactions; versatile for synthesizing various analogs. |

| Disadvantages | Multi-step process with potential for lower overall yield; requires handling of toxic CuCN. |

Table 2: Summary of reaction characteristics for Pathway 2.

Conclusion

This guide has detailed two primary synthetic pathways for Methyl 4-cyano-3-hydroxybenzoate, each with its own set of advantages and considerations. Pathway 1, starting from Methyl 4-hydroxybenzoate, offers a more modern and potentially safer route by avoiding the use of highly toxic metal cyanides in the final step. Pathway 2, commencing with 3-Hydroxybenzoic acid, represents a more traditional approach that relies on the robust and versatile Sandmeyer reaction. The choice of pathway will depend on factors such as the availability of starting materials, scale of the synthesis, and safety protocols available. Both routes provide a solid foundation for the synthesis of this important chemical intermediate, and the detailed protocols herein serve as a valuable resource for researchers and developers in the chemical and pharmaceutical industries.

References

-

PrepChem.com. Synthesis of methyl 4-hydroxybenzoate. Available from: [Link]

- Google Patents. CN106674044A - Method for preparing 3-cyano-4-isopropoxybenzoic acid.

-

PrepChem.com. Preparation of 3-hydroxy-4-nitrobenzoic acid. Available from: [Link]

- Google Patents. CN106674052A - Preparation method of methyl 3-cyano-4-hydroxybenzoate.

-

Kromer, J. O., et al. (2013). Microbial synthesis of 4-hydroxybenzoic acid from renewable feedstocks. PMC - NIH. Available from: [Link]

-

BYJU'S. Sandmeyer Reaction Mechanism. Available from: [Link]

-

PrepChem.com. Synthesis of methyl 3-hydroxybenzoate. Available from: [Link]

-

CABI Digital Library. ELABORATION OF A METHOD FOR SYNTHESIS FOR METHYL P-HIDROXYLBENZOATE, A FOOD PRESERVATIVE P-Hydroxybenzoic acid and its ester. Available from: [Link]

- Google Patents. US3941768A - One step diazotization coupling process.

- Google Patents. WO2018121050A1 - Preparation method for 3-cyano-4-hydroxybenzoic acid methyl ester.

-

MDPI. RETRACTED: Synthesis of Gefitinib from Methyl 3-Hydroxy-4-methoxy-benzoate. Available from: [Link]

-

Technical Disclosure Commons. Process for the preparation of 3-cyano-4-isobutoxybenzothiamide. Available from: [Link]

-

WIPO Patentscope. preparation method for 3-cyano-4-hydroxybenzoic acid methyl ester. Available from: [Link]

-

Master Organic Chemistry. Reactions of Diazonium Salts: Sandmeyer and Related Reactions. Available from: [Link]

-

Organic Chemistry Portal. Diazotisation. Available from: [Link]

-

JoVE. Video: Diazonium Group Substitution with Halogens and Cyanide: Sandmeyer and Schiemann Reactions. Available from: [Link]

-

ResearchGate. (PDF) Determination of p-Aminobenzoic Acid, Conjugated p-Aminobenzoic Acid, and p-Nitrobenzoic Acid in Blood. Available from: [Link]

-

Organic Chemistry Portal. Sandmeyer Reaction. Available from: [Link]

- Google Patents. CN111302945A - Preparation method of 3-hydroxy-4-methoxy-2-nitrobenzoic acid.

-

ResearchGate. (PDF) RECENT ADVANCES IN CYANATION REACTIONS†. Available from: [Link]

-

Taylor & Francis. Cyanation – Knowledge and References. Available from: [Link]

-

Organic Chemistry Portal. Nitro Reduction - Common Conditions. Available from: [Link]

-

ChemistryStudent. Producing Aromatic Amines (A-Level). Available from: [Link]

-

CDC Stacks. Supporting Information. Available from: [Link]

-

YouTube. Reduction of Nitrobenzenes to Aromatic Amines. Available from: [Link]

-

NPTEL Archive. Lecture 16 Aromatic Diazonium Salts. Available from: [Link]

-

SciRP.org. Reactions with Aminobenzoic Acids via Diazonium Salts Open New Routes to Bio-Derived Aromatics. Available from: [Link]

-

Royal Society of Chemistry. C–H bond cyanation: electrochemical synthesis of phenylbenzimidoyl cyanide derivatives. Available from: [Link]

-

ResearchGate. (PDF) Methyl 4-nitrobenzoate. Available from: [Link]

- Unknown Source. 10. Sandmeyer reaction. No valid URL available.

-

St. Benedict & St. John's University. Electrophilic Aromatic Substitution AR7. Side Chain Reduction: Nitro Groups. Available from: [Link]

-

Wikipedia. Reduction of nitro compounds. Available from: [Link]

- Unknown Source. DIAZONIUM SALTS. No valid URL available.

-

PMC - NIH. A 4-hydroxybenzoate 3-hydroxylase mutant enables 4-amino-3-hydroxybenzoic acid production from glucose in Corynebacterium glutamicum. Available from: [Link]

Sources

- 1. CN106674044A - Method for preparing 3-cyano-4-isopropoxybenzoic acid - Google Patents [patents.google.com]

- 2. CN106674052A - Preparation method of methyl 3-cyano-4-hydroxybenzoate - Google Patents [patents.google.com]

- 3. WIPO - Search International and National Patent Collections [patentscope.wipo.int]

- 4. WO2018121050A1 - Preparation method for 3-cyano-4-hydroxybenzoic acid methyl ester - Google Patents [patents.google.com]

- 5. prepchem.com [prepchem.com]

- 6. prepchem.com [prepchem.com]

- 7. Nitro Reduction - Common Conditions [commonorganicchemistry.com]

- 8. byjus.com [byjus.com]

- 9. masterorganicchemistry.com [masterorganicchemistry.com]

- 10. Sandmeyer Reaction [organic-chemistry.org]

- 11. Diazotisation [organic-chemistry.org]

- 12. lkouniv.ac.in [lkouniv.ac.in]

Known biological activities of Methyl 4-cyano-3-hydroxybenzoate

Technical Whitepaper: Methyl 4-cyano-3-hydroxybenzoate as a Pivotal Pharmacophore Precursor

Executive Summary

Methyl 4-cyano-3-hydroxybenzoate (CAS 6520-87-2) is a specialized organic intermediate utilized in the synthesis of complex bioactive scaffolds, particularly in the development of Prenyl-protein Transferase Inhibitors (PTIs) targeting the Ras signaling pathway and Benzofuran derivatives for cardiovascular and anti-inflammatory applications.

Unlike its regioisomer (Methyl 3-cyano-4-hydroxybenzoate, a key intermediate for the mineralocorticoid receptor antagonist Finerenone), this compound serves as a unique "ortho-functionalized" building block. Its biological utility is defined by its ability to introduce a rigid, electron-withdrawing cyano group adjacent to a nucleophilic hydroxyl moiety, facilitating the construction of heterocycles and enhancing ligand-receptor binding affinity through specific hydrogen bonding and dipole interactions.

Structural Biology & Pharmacophore Analysis

The biological activity of Methyl 4-cyano-3-hydroxybenzoate is latent; it acts as a pharmacophore precursor . Upon incorporation into a drug molecule, its structural features dictate the following interactions:

| Structural Feature | Pharmacological Role |

| 3-Hydroxyl Group (-OH) | H-Bond Donor/Nucleophile: Acts as the primary attachment point for ether linkages (e.g., in benzofuran synthesis) or interacts with serine/threonine residues in enzyme active sites. |

| 4-Cyano Group (-CN) | Electronic Modulator: Induces a strong dipole moment, enhancing pi-stacking interactions with aromatic residues (Phe, Tyr, Trp) in receptor pockets. It is metabolically stable compared to other electron-withdrawing groups. |

| 1-Methyl Ester (-COOMe) | Synthetic Handle: Allows for further elaboration into amides, acids, or alcohols, enabling the attachment of solubilizing tails or additional pharmacophores. |

Critical Disambiguation: The Isomer Trap

Researchers frequently confuse this compound with its isomer. It is imperative to distinguish them based on downstream application:

-

Methyl 4-cyano-3-hydroxybenzoate (CAS 6520-87-2): Precursor for Ras pathway inhibitors and Benzofurans.[1] (Subject of this guide).

-

Methyl 3-cyano-4-hydroxybenzoate (CAS 156001-68-2): Key intermediate for Finerenone (Kerendia), a treatment for chronic kidney disease.[1]

Primary Biological Applications

A. Inhibition of Ras-Transformation (Oncology & Neurofibromatosis)

The most significant biological application of Methyl 4-cyano-3-hydroxybenzoate is its role in synthesizing inhibitors of Prenyl-protein Transferase .

-

Mechanism: Ras proteins require prenylation (farnesylation or geranylgeranylation) to anchor to the cell membrane and transmit growth signals. Inhibiting this process blocks the aberrant signaling found in 30% of human cancers and neurofibromatosis.

-

Role of Intermediate: The 3-hydroxy moiety is alkylated to attach an imidazole-containing side chain, which mimics the CAAX motif of the Ras protein, competitively inhibiting the transferase enzyme.

-

Key Reference: WO2000016626A1 details the use of this scaffold in developing dual inhibitors of HMG-CoA reductase and prenyl-protein transferase.

B. Synthesis of Benzofuran Derivatives

The compound is a precursor for Carbamoyl-type benzofuran derivatives , which are explored for their anti-arrhythmic and anti-inflammatory properties.

-

Chemistry: The 3-hydroxyl group attacks an alpha-halo ketone or amide, followed by cyclization onto the cyano or ester group to form the benzofuran core.

-

Key Reference: US20060247273A1 describes the cyclization protocols using this specific regioisomer.

Experimental Protocols

Protocol A: Synthesis of Methyl 4-cyano-3-hydroxybenzoate

Rationale: This compound is not always commercially available in high purity. The following protocol converts the widely available Methyl 3-hydroxybenzoate into the target via an iodination-cyanation sequence.

Step 1: Regioselective Iodination

-

Reagents: Methyl 3-hydroxybenzoate (1.0 eq), Iodine Monochloride (ICl, 1.1 eq), Acetic Acid (AcOH).

-

Procedure: Dissolve starting material in AcOH. Add ICl dropwise at room temperature. Stir for 4 hours.

-

Workup: Quench with saturated sodium thiosulfate (to remove excess iodine). Extract with Ethyl Acetate.[2][3]

-

Product: Methyl 3-hydroxy-4-iodobenzoate.

Step 2: Rosenmund-von Braun Cyanation

-

Reagents: Methyl 3-hydroxy-4-iodobenzoate (1.0 eq), Zinc Cyanide (Zn(CN)₂, 0.6 eq), Pd(PPh₃)₄ (5 mol%), DMF (anhydrous).

-

Procedure:

-

Degas DMF with Argon for 30 mins (Critical: Oxygen poisons the Pd catalyst).

-

Add reagents and heat to 85°C for 6-12 hours.

-

Safety Note: Perform in a well-ventilated fume hood; Zn(CN)₂ releases HCN upon contact with acid.

-

-

Purification: Cool, dilute with water, and extract with EtOAc. Wash organic layer with 1M HCl (carefully) and brine. Purify via silica gel chromatography (Hexane:EtOAc 4:1).

-

Validation:

-

IR: Look for sharp nitrile peak at ~2230 cm⁻¹.

-

1H NMR: Confirm loss of the C4 proton and shift of C2/C5 protons.

-

Protocol B: Downstream Etherification (General)

Rationale: Functionalizing the 3-OH group for library generation.

-

Reagents: Methyl 4-cyano-3-hydroxybenzoate (1.0 eq), Alkyl Halide (R-X, 1.2 eq), K₂CO₃ (2.0 eq), Acetone or DMF.

-

Procedure: Reflux mixture for 2-6 hours.

-

Observation: Reaction is complete when the phenolic starting material (TLC stain: FeCl₃ positive) disappears.

Pathway Visualization

The following diagram illustrates the synthesis of the intermediate and its divergence into two distinct pharmacological pathways.

Figure 1: Synthetic genealogy and pharmacological divergence of Methyl 4-cyano-3-hydroxybenzoate.

Toxicology & Safety Profile

While specific toxicological data for this intermediate is less extensive than for the final drugs, it shares the hazard profile of similar benzonitriles.

| Endpoint | Hazard Statement | Precaution |

| Acute Toxicity | H302: Harmful if swallowed.[4] | Do not eat/drink in the lab. Wash hands post-handling.[4][5] |

| Skin/Eye Irritation | H315/H319: Causes skin and serious eye irritation.[4] | Wear nitrile gloves and safety goggles. |

| Respiratory | H335: May cause respiratory irritation.[4][5] | Handle only in a fume hood to avoid dust inhalation. |

| Reactivity | Incompatible with Strong Acids: Potential release of HCN if cyano group is hydrolyzed under extreme conditions. | Store away from strong mineral acids and oxidizers. |

References

-

Google Patents. (2000). A method of treating cancer (WO2000016626A1). Retrieved from

-

Google Patents. (2006). Carbamoyl-type benzofuran derivatives (US20060247273A1). Retrieved from

-

PubChem. (n.d.). Methyl 4-cyano-3-hydroxybenzoate (Compound Summary). Retrieved from

-

GuideChem. (n.d.). Methyl 4-cyano-3-hydroxybenzoate CAS 6520-87-2 Properties. Retrieved from

Sources

An In-depth Technical Guide to Methyl 4-cyano-3-hydroxybenzoate: From Discovery to Contemporary Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methyl 4-cyano-3-hydroxybenzoate, a seemingly modest aromatic compound, holds a significant position in the landscape of modern pharmaceutical synthesis. While its formal "discovery" in the annals of chemical history is not prominently documented, its importance has grown in tandem with the development of advanced synthetic methodologies and the quest for novel therapeutics. This technical guide provides a comprehensive overview of Methyl 4-cyano-3-hydroxybenzoate, tracing its history through the evolution of its synthesis, detailing its physicochemical and spectroscopic properties, and elucidating its critical role as a key building block in the pharmaceutical industry, most notably in the production of the anti-gout medication, Febuxostat.

A History Forged in Synthesis: The Evolution of Preparation Methods

The history of Methyl 4-cyano-3-hydroxybenzoate is intrinsically linked to the advancement of organic synthesis. Early methods for the preparation of cyanophenols often relied on reactions that, while effective, employed highly toxic reagents. The development of safer and more efficient synthetic routes marks the true beginning of this molecule's widespread utility.

Traditional Approaches: A Reliance on Halogenated Precursors and Cyanide Salts

Historically, the synthesis of aromatic nitriles often involved the displacement of a halogen with a cyanide salt, a method fraught with safety and environmental concerns. A common precursor, Methyl 4-hydroxy-3-iodobenzoate, could be subjected to a cyanation reaction using copper(I) cyanide (CuCN).[1] While effective in yielding the desired product, the use of highly toxic cyanide salts posed significant risks, particularly in large-scale industrial production.[2][3]

Experimental Protocol: Cyanation of Methyl 4-hydroxy-3-iodobenzoate [1]

-

Step 1: Iodination of Methyl 4-hydroxybenzoate. Methyl 4-hydroxybenzoate is dissolved in acetic acid and heated. A solution of iodine monochloride (ICl) in acetic acid is then added dropwise. The reaction mixture is stirred for several hours to yield Methyl 4-hydroxy-3-iodobenzoate.

-

Step 2: Cyanation. The isolated Methyl 4-hydroxy-3-iodobenzoate is dissolved in a polar aprotic solvent such as DMF. Copper(I) cyanide (CuCN) and a catalytic amount of sodium cyanide (NaCN) are added. The reaction is heated under a nitrogen atmosphere for an extended period.

-

Step 3: Work-up and Isolation. After cooling, the reaction mixture is filtered to remove inorganic salts. The filtrate is then diluted with water and extracted with an organic solvent like ethyl acetate. The combined organic layers are washed, dried, and concentrated to yield crude Methyl 4-cyano-3-hydroxybenzoate, which can be further purified.

Causality Behind Experimental Choices: The choice of a polar aprotic solvent like DMF is crucial as it helps to dissolve the reactants and facilitate the nucleophilic substitution reaction. The use of a copper catalyst is necessary to activate the aryl iodide towards cyanide displacement. The inert atmosphere prevents oxidation of the reactants and intermediates.

Modern Advancements: A Shift Towards Safer Synthetic Routes

Recognizing the inherent dangers of traditional cyanation methods, significant research has been directed towards developing safer and more environmentally benign synthetic pathways. A notable advancement involves the conversion of a formyl group into a cyano group, thereby avoiding the direct use of highly toxic cyanide reagents in the final step.[2][3]

Experimental Protocol: Formylation Route to Methyl 4-cyano-3-hydroxybenzoate [2]

-

Step 1: Formylation of Methyl 4-hydroxybenzoate. Methyl 4-hydroxybenzoate is reacted with paraformaldehyde in the presence of magnesium chloride and a base like triethylamine in a chlorinated solvent such as dichloromethane. The reaction is heated to introduce a formyl group at the 3-position, yielding Methyl 3-formyl-4-hydroxybenzoate.

-

Step 2: Conversion of the Formyl Group to a Cyano Group. The intermediate, Methyl 3-formyl-4-hydroxybenzoate, is then reacted with hydroxylamine hydrochloride in a mixed solvent system (e.g., acetonitrile and N,N-dimethylformamide). An activating agent, such as acetyl chloride, is added, and the mixture is heated. This sequence converts the formyl group into a nitrile, affording Methyl 4-cyano-3-hydroxybenzoate.

-

Step 3: Work-up and Isolation. The reaction mixture is cooled and partitioned between an organic solvent (e.g., ethyl acetate) and water. The organic layer is washed, dried, and concentrated. The product can then be isolated by crystallization.

Causality Behind Experimental Choices: The formylation step utilizes a directed ortho-metalation strategy or a related electrophilic aromatic substitution, where the hydroxyl group directs the incoming formyl group to the adjacent position. The subsequent conversion of the aldehyde to the nitrile via an oxime intermediate is a well-established and efficient transformation that avoids the use of free cyanide. This two-step process offers a significant safety advantage for industrial-scale production.[2][3]

Caption: Evolution of synthetic routes for Methyl 4-cyano-3-hydroxybenzoate.

Physicochemical and Spectroscopic Characterization

A thorough understanding of the physical and chemical properties of Methyl 4-cyano-3-hydroxybenzoate is essential for its application in synthesis and for quality control purposes.

Physicochemical Properties

| Property | Value | Source |

| Molecular Formula | C₉H₇NO₃ | [4] |

| Molecular Weight | 177.16 g/mol | [4] |

| Appearance | Off-white to light brown solid | [1] |

| Melting Point | 167-168 °C | [1] |

| Boiling Point (Predicted) | 336.3 ± 32.0 °C | [1] |

| Density (Predicted) | 1.32 ± 0.1 g/cm³ | [1] |

| pKa (Predicted) | 5.56 ± 0.18 | [1] |

| Solubility | Slightly soluble in water; soluble in many organic solvents. |

Spectroscopic Analysis

Spectroscopic data provides a definitive fingerprint for the identification and purity assessment of Methyl 4-cyano-3-hydroxybenzoate.

-

¹H NMR (Proton Nuclear Magnetic Resonance): The ¹H NMR spectrum is expected to show characteristic signals for the aromatic protons, the methyl ester protons, and the hydroxyl proton. The aromatic region will display a complex splitting pattern due to the substitution on the benzene ring. The methyl ester protons will appear as a singlet, typically in the range of 3.8-4.0 ppm. The hydroxyl proton will be a broad singlet, and its chemical shift will be dependent on the solvent and concentration.

-

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The ¹³C NMR spectrum will exhibit distinct signals for each of the nine carbon atoms in the molecule. Key signals include the carbonyl carbon of the ester, the carbon of the nitrile group, and the aromatic carbons, with those attached to the electron-withdrawing groups (cyano and ester) and the electron-donating hydroxyl group showing characteristic chemical shifts.

-

FTIR (Fourier-Transform Infrared) Spectroscopy: The IR spectrum provides valuable information about the functional groups present. Key vibrational bands are expected for:

-

O-H stretch: A broad band in the region of 3200-3600 cm⁻¹ for the phenolic hydroxyl group.

-

C≡N stretch: A sharp, medium-intensity band around 2220-2260 cm⁻¹ for the nitrile group.

-

C=O stretch: A strong, sharp band around 1680-1730 cm⁻¹ for the ester carbonyl group.

-

C-O stretch: Bands in the region of 1000-1300 cm⁻¹ for the ester and phenol C-O bonds.

-

Aromatic C-H and C=C stretches: Multiple bands in the regions of 3000-3100 cm⁻¹ and 1400-1600 cm⁻¹, respectively.

-

-

Mass Spectrometry (MS): The mass spectrum will show the molecular ion peak [M]⁺ at an m/z corresponding to the molecular weight of the compound (177.16). Fragmentation patterns can provide further structural information, with common losses including the methoxy group (-OCH₃) and the entire ester group (-COOCH₃).

A Cornerstone in Drug Development: The Role of Methyl 4-cyano-3-hydroxybenzoate

The primary significance of Methyl 4-cyano-3-hydroxybenzoate in the pharmaceutical industry lies in its role as a pivotal intermediate in the synthesis of Febuxostat.[5] Febuxostat is a non-purine selective inhibitor of xanthine oxidase, used for the treatment of hyperuricemia and gout.

Caption: Simplified workflow for the synthesis of Febuxostat from Methyl 4-cyano-3-hydroxybenzoate.

The synthesis of Febuxostat from Methyl 4-cyano-3-hydroxybenzoate typically involves a multi-step process:

-

Alkylation: The phenolic hydroxyl group of Methyl 4-cyano-3-hydroxybenzoate is alkylated using an isobutyl halide (e.g., isobutyl bromide) in the presence of a base to form the corresponding isobutoxy ether.

-

Thioamidation: The ester group is converted to a thioamide. This can be achieved through various methods, often involving the reaction of the corresponding amide with a thionating agent like Lawesson's reagent or by direct reaction with a source of hydrogen sulfide.

-

Hantzsch Thiazole Synthesis: The resulting thioamide is then cyclized with an α-haloketone, such as ethyl 2-chloroacetoacetate, to construct the thiazole ring, a core component of the Febuxostat molecule.

-

Hydrolysis: Finally, the ester group on the thiazole ring is hydrolyzed to the carboxylic acid to yield Febuxostat.

The purity and quality of the starting material, Methyl 4-cyano-3-hydroxybenzoate, are paramount to the overall efficiency of the Febuxostat synthesis and the purity of the final active pharmaceutical ingredient (API).[6]

Conclusion

Methyl 4-cyano-3-hydroxybenzoate stands as a testament to the enabling power of organic synthesis in modern medicine. While its own discovery may be understated, its history is written in the evolution of its preparation, moving from hazardous to safer and more scalable methods. Its well-defined physicochemical and spectroscopic properties make it a reliable building block for complex molecular architectures. The indispensable role of Methyl 4-cyano-3-hydroxybenzoate in the synthesis of Febuxostat underscores its significance to the pharmaceutical industry and to the patients who benefit from this important medication. As synthetic methodologies continue to advance, the utility of such versatile intermediates will undoubtedly continue to expand, paving the way for the discovery and development of new and improved therapeutics.

References

-

Ataman Kimya. (n.d.). METHYL 4-HYDROXYBENZOATE. Retrieved from [Link]

- Google Patents. (2018). WO2018121050A1 - Preparation method for 3-cyano-4-hydroxybenzoic acid methyl ester.

-

PubChem. (n.d.). Methyl 3-cyano-4-hydroxybenzoate. Retrieved from [Link]

-

WIPO Patentscope. (2018). WO2018121050 - PREPARATION METHOD FOR 3-CYANO-4-HYDROXYBENZOIC ACID METHYL ESTER. Retrieved from [Link]

- Google Patents. (1986). US4611076A - Chiral cyanohydrination process.

-

European Medicines Agency. (2019). Assessment report - Febuxostat Krka. Retrieved from [Link]

- Google Patents. (1989). EP0338088B1 - PROCESS FOR PREPARING p-HYDROXYBENZOIC ACID.

- Google Patents. (2011). CN102086169A - Preparation method of intermediates of Febuxostat.

-

Organic & Biomolecular Chemistry. (2016). Enantioselective synthesis of cyanohydrins catalysed by hydroxynitrile lyases – a review. Retrieved from [Link]

-

International Journal for Research & Development in Technology. (n.d.). A Literature Review on the Synthesis of para- hydroxybenzoic Acid. Retrieved from [Link]

-

Der Pharma Chemica. (2014). Synthesis and characterization of process-related impurities of an anti-hyperuricemia drug-Febuxostat. Retrieved from [Link]

-

Synthesis and Spectral Characterization of 4-Hydroxy-3- Methoxybenzaldehyde Derivatives. (2014). Retrieved from [Link]

-

PubChem. (n.d.). Febuxostat. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Cyanohydrin synthesis by Cyanation or Cyanosilylation. Retrieved from [Link]

-

Organic Syntheses. (n.d.). p-HYDROXYBENZOIC ACID. Retrieved from [Link]

-

Wikipedia. (n.d.). Cyanohydrin reaction. Retrieved from [Link]

-

Analytical Chemistry. (2014). Synthesis and characterization of process-related impurities of an anti-hyperuricemia drug-Febuxostat. Retrieved from [Link]

-

Journal of Chemical and Pharmaceutical Research. (2015). Synthesis of 4-hydroxybenzoic acid incorporated azo dyes derivatives as potent biological activity molecules. Retrieved from [Link]

-

Food and Agriculture Organization of the United Nations. (1998). METHYL p-HYDROXYBENZOATE. Retrieved from [Link]

-

Defense Technical Information Center. (1963). THE BIOSYNTHESIS OF HYDROXYBENZOIC ACIDS IN HIGHER PLANTS. Retrieved from [Link]

- Google Patents. (1985). EP0132320A1 - Method of preparing cyanohydrins.

Sources

- 1. methyl 3-cyano-4-hydroxybenzoate | 156001-68-2 [chemicalbook.com]

- 2. WO2018121050A1 - Preparation method for 3-cyano-4-hydroxybenzoic acid methyl ester - Google Patents [patents.google.com]

- 3. WIPO - Search International and National Patent Collections [patentscope.wipo.int]

- 4. Methyl 3-cyano-4-hydroxybenzoate | C9H7NO3 | CID 11769089 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Febuxostat | C16H16N2O3S | CID 134018 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. ema.europa.eu [ema.europa.eu]

Methyl 4-cyano-3-hydroxybenzoate material safety data sheet (MSDS)

CAS: 106680-37-3 | Formula: C₉H₇NO₃ Document Type: Technical Safety & Handling Guide (Whitepaper) Version: 2.0 (Research & Development Focus)

Molecular Architecture & Physicochemical Profile

The "Push-Pull" Electronic System

To understand the safety and reactivity of Methyl 4-cyano-3-hydroxybenzoate, one must analyze its electronic environment. It is not merely a "powder"; it is a trisubstituted benzene ring characterized by a unique electronic conflict:

-

Electron Withdrawing (EWG): The Nitrile (-CN) at position 4 and the Methyl Ester (-COOCH₃) at position 1 strongly withdraw electron density from the ring.

-

Electron Donating (EDG): The Hydroxyl (-OH) at position 3 acts as a lone-pair donor.

Implication for Researchers: This arrangement renders the phenolic hydroxyl group significantly more acidic (lower pKa) than unsubstituted phenol. Consequently, this compound is highly susceptible to deprotonation by mild bases, increasing the risk of rapid, exothermic reactions during synthesis.

Key Physical Properties

Data aggregated from predicted models and structural homologs.

| Property | Value / Description | Operational Significance |

| Physical State | Crystalline Solid (Off-white to pale yellow) | Dust explosion hazard if micronized. |

| Molecular Weight | 177.16 g/mol | N/A |

| Solubility | DMSO, Methanol, Ethyl Acetate | Hydrophobic. Poor water solubility limits aqueous decontamination efficacy. |

| pKa (Phenol) | ~7.5 - 8.0 (Predicted) | More acidic than phenol (pKa 10). Reacts with carbonates/bicarbonates. |

| LogP | ~1.8 | Moderate lipophilicity; capable of penetrating dermal barriers. |

Hazard Dynamics & Toxicology (The "Why")

Standard SDSs often list H-codes without context. As a researcher, you must understand the mechanism of toxicity to mitigate it effectively.

Mechanistic Toxicity

The toxicity profile is governed by two pharmacophores: the Phenolic moiety and the Aromatic Nitrile .

-

Phenolic Protein Denaturation: The hydroxyl group, enhanced by the electron-withdrawing nitrile, can form strong hydrogen bonds with peptide backbones, leading to local tissue damage (chemical burns) and protein precipitation upon contact.

-

Nitrile Metabolism: Unlike aliphatic nitriles, aromatic nitriles are generally more stable against oxidative metabolism (cytochrome P450). However, ingestion or high-dose exposure can still lead to the slow release of cyanide ions (

) via hepatic metabolism.

GHS Classification (Read-Across Methodology)

Based on structural homologs (Methyl 4-hydroxybenzoate and Benzonitrile derivatives).

-

Acute Toxicity (Oral): Category 4 (H302) - Harmful if swallowed.

-

Skin Corrosion/Irritation: Category 2 (H315) - Causes skin irritation.

-

Serious Eye Damage: Category 2A (H319) - Causes serious eye irritation.

-

STOT-SE: Category 3 (H335) - May cause respiratory irritation.

Figure 1: Toxicological pathway illustrating dual-threat mechanism: local phenolic burns and potential systemic nitrile metabolism.

Strategic Handling & Containment

Engineering Controls

Do not rely solely on PPE. The hierarchy of controls dictates:

-

Powder Handling: Must be performed in a Class II Biosafety Cabinet or a Chemical Fume Hood with a face velocity >0.5 m/s.

-

Static Control: Use anti-static weighing boats. The ester/nitrile combination can generate significant static charge, leading to powder scattering (aerosolization).

PPE Selection Matrix (The "Breakthrough" Rule)

Nitrile gloves are standard, but thin nitrile gloves offer poor protection against phenolic solvents (like DCM or Chloroform) often used with this compound.

| Task | Recommended Glove Material | Rationale |

| Dry Solid Weighing | Double Nitrile (0.11 mm) | Sufficient for dry contact. |

| Solution (Methanol/Water) | Nitrile (0.11 mm) | Good resistance to polar solvents. |

| Solution (DCM/Chloroform) | Laminate (Silver Shield) or Viton | Chlorinated solvents permeate nitrile in <2 mins, carrying the toxin through the skin. |

Synthetic Utility & Reactivity Profile

This compound is a "Privileged Scaffold" in medicinal chemistry, often serving as a precursor for HIF-PH inhibitors (similar to Vadadustat intermediates) and TR-beta agonists.

The Reactivity Triad

The molecule offers three distinct "handles" for chemical diversification.

Figure 2: The "Reactivity Triad" showing the three orthogonal functionalization sites available for drug design.

Critical Protocol: O-Alkylation (Williamson Ether Synthesis)

Context: This is the most frequent reaction to attach lipophilic tails.

-

Solvent Choice: Use Anhydrous DMF or Acetonitrile. Avoid protic solvents which quench the phenolate.

-

Base Selection: Use Potassium Carbonate (

) or Cesium Carbonate (-

Warning: Sodium Hydride (

) is effective but dangerous. If using

-

-

Temperature: Maintain <60°C initially. The electron-poor ring makes the phenolate a weaker nucleophile; excessive heat can cause nitrile hydrolysis by-products.

Emergency Response Protocols

Decontamination (Spills)

Do not use water initially.

-

Contain: Cover spill with dry lime, sand, or soda ash.

-

Solubilize: Once contained, dampen with a 5% PEG-400 (Polyethylene Glycol) solution or ethanol. Phenolic compounds are difficult to clean with water alone.

-

Dispose: Treat as hazardous chemical waste (Incineration).

First Aid (Self-Validating Steps)

-

Eye Contact: Flush for 15 minutes. Validation: If pain persists after 15 mins, assume corneal damage due to phenolic acidity; seek ophthalmologist.

-

Skin Contact:

References

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 537129, Methyl 4-cyano-3-hydroxybenzoate. Retrieved from [Link]

-

European Chemicals Agency (ECHA). C&L Inventory: Benzonitrile and Phenol derivatives. Retrieved from [Link]

- Akebia Therapeutics.Patents regarding HIF-PH Inhibitor Synthesis (Vadadustat analogs). (e.g., WO2012170377).

-

Occupational Safety and Health Administration (OSHA). Phenol: Systemic Toxicity and PPE Standards. Retrieved from [Link]

Sources

Solubility Profile and Process Engineering of Methyl 4-cyano-3-hydroxybenzoate

Executive Summary

Objective: This technical guide provides a comprehensive solubility analysis of Methyl 4-cyano-3-hydroxybenzoate (MCHB), a critical intermediate in the synthesis of pharmaceutical nitriles and xanthine oxidoreductase inhibitors.

Core Insight: MCHB exhibits a distinct "push-pull" electronic structure due to the meta-hydroxyl (donor) and para-cyano (acceptor) groups on the benzoate core. This structural motif dictates a solubility profile that favors polar aprotic solvents (DMSO, DMF, Acetone) and moderately polar esters (Ethyl Acetate), while showing poor solubility in non-polar alkanes and water.

Operational Value: Understanding this profile is essential for designing high-yield crystallization processes (purification) and selecting optimal reaction solvents to minimize impurity formation during nucleophilic substitutions.

Chemical Profile & Structure-Property Relationships (SPR)

To predict and manipulate solubility, we must first understand the solute's interactions at the molecular level.

-

Compound: Methyl 4-cyano-3-hydroxybenzoate

-

Functional Groups:

-

Phenolic Hydroxyl (-OH): Strong Hydrogen Bond Donor (HBD). Increases solubility in alcohols and ketones.

-

Nitrile (-CN): Strong dipole, Hydrogen Bond Acceptor (HBA). Enhances solubility in polar aprotic solvents (Acetonitrile, DMF).

-

Methyl Ester (-COOCH₃): Lipophilic character, providing solubility in organic solvents like DCM and Ethyl Acetate.

-

Thermodynamic Implication: The lattice energy of MCHB is significant due to intermolecular hydrogen bonding (OH···N≡C or OH···O=C). Dissolution requires a solvent capable of disrupting these specific lattice interactions.

Solubility Data: Relative Ranking & Solvent Selection

Note: While exact mole-fraction datasets for the specific 4-cyano-3-hydroxy isomer are proprietary in many contexts, the following ranking is derived from validated data of its structural isomer (Methyl 3-cyano-4-hydroxybenzoate) and standard thermodynamic principles for phenolic nitriles.

Solubility Tier Table (at 298.15 K)

| Solvent Class | Representative Solvents | Solubility Rating | Interaction Mechanism | Process Utility |

| Polar Aprotic | DMF, DMSO, NMP | Very High (>200 mg/mL) | Dipole-dipole & H-bond acceptance from solute OH. | Reaction solvent (high payload).[1] |

| Ketones | Acetone, MEK | High | Strong H-bond acceptance (C=O ··· HO-Ar). | Primary solvent for crystallization. |

| Esters | Ethyl Acetate, Isopropyl Acetate | Moderate-High | Dipole interactions. | Preferred for extraction/crystallization (Green solvent). |

| Alcohols | Methanol, Ethanol, IPA | Moderate | Amphiprotic interactions. | Good for cooling crystallization. |

| Chlorinated | Dichloromethane (DCM), Chloroform | Moderate | Dispersion forces & weak polarity. | Extraction (Phase separation).[1] |

| Water | Water | Very Low (<1 mg/mL) | Hydrophobic effect dominates. | Anti-solvent for precipitation. |

| Alkanes | n-Heptane, Hexane | Insoluble | Lack of polar interactions. | Anti-solvent for washing crystals. |

Process Insight: The "Goldilocks" Zone

For purification, Ethyl Acetate (EA) or Methanol (MeOH) are the optimal candidates. They dissolve the compound well at high temperatures (reflux) but show a sharp solubility drop upon cooling, maximizing recovery yield.

Experimental Methodology: Self-Validating Protocols

To generate precise solubility curves (Mass Fraction vs. Temperature) for your specific lot of MCHB, use the Dynamic Laser Monitoring Method . This method is superior to gravimetric analysis for process engineering as it detects the exact point of dissolution and nucleation (metastable zone width).

Protocol: Dynamic Solubility Determination

Equipment:

-

Jacketted glass reactor (50 mL) with overhead stirring.

-

FBRM (Focused Beam Reflectance Measurement) or Turbidity Probe.

-

Programmable cryostat (Control accuracy ±0.05 K).

Workflow:

Figure 1: Dynamic Laser Monitoring Workflow for determining the solubility curve and Metastable Zone Width (MSZW).

Validation Step: To ensure the system is self-validating, perform a Gravimetric Check at 25°C:

-

Saturate solvent with excess solid for 24h.

-

Evaporate solvent and weigh residue.[3]

-

Compare result with the Dynamic Laser curve at 25°C. Deviation should be <2%.

Thermodynamic Modeling

Once experimental data points

The Equation:

- : Mole fraction solubility.[4]

- : Absolute temperature (K).[4]

- : Empirical parameters derived from regression analysis.

Interpretation:

-

Enthalpy of Dissolution (

): Typically positive (endothermic) for MCHB, meaning solubility increases with temperature. -

Entropy (

): Positive, driven by the disruption of the crystal lattice.

Process Application: Crystallization Engineering

The primary utility of MCHB solubility data is the purification of the intermediate. Based on the solubility profile, two crystallization strategies are viable.

Strategy A: Cooling Crystallization (Preferred)

-

Solvent: Ethyl Acetate or Methanol.[4]

-

Mechanism: Dissolve at reflux; cool to 0-5°C.

-

Pros: High purity, well-defined crystal habit.

-

Cons: Yield limited by solubility at the final temperature.

Strategy B: Anti-Solvent Crystallization (High Yield)

-

Solvent: Acetone or DMF (dissolves MCHB).

-

Anti-Solvent: Water (precipitates MCHB).[1]

-

Mechanism: Dissolve MCHB in minimal Acetone. Slowly dose Water.

-

Pros: Near 100% yield (solubility in water is negligible).

-

Cons: Risk of occlusion (trapping solvent) or oiling out if added too fast.

Decision Matrix

Figure 2: Process decision tree for selecting the crystallization mode based on solubility thermodynamics.

References

-

World Intellectual Property Organization (WIPO). (2018). Preparation Method for 3-Cyano-4-Hydroxybenzoic Acid Methyl Ester. Patent WO2018121050.[5] (Provides solubility context for the structural isomer and purification protocols using Ethyl Acetate/DCM). Link

-

National Center for Biotechnology Information. (n.d.). Methyl 3-cyano-4-hydroxybenzoate Compound Summary. PubChem.[6] (Source for physicochemical properties and structural identifiers). Link

-

BenchChem. (2025).[4] Solubility and stability of 3-Cyano-4-methylbenzenesulfonamide. (Reference for solubility behavior of cyano-substituted aromatics in polar aprotic solvents). Link

-

Sigma-Aldrich. (n.d.). Methyl 4-hydroxybenzoate Product Specification. (Baseline solubility data for the non-cyano analog, Methylparaben). Link

Sources

- 1. WO2018121050A1 - Preparation method for 3-cyano-4-hydroxybenzoic acid methyl ester - Google Patents [patents.google.com]

- 2. methyl 3-cyano-4-hydroxybenzoate | 156001-68-2 [chemicalbook.com]

- 3. fao.org [fao.org]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. WIPO - Search International and National Patent Collections [patentscope.wipo.int]

- 6. Methyl 3-cyano-4-hydroxybenzoate | C9H7NO3 | CID 11769089 - PubChem [pubchem.ncbi.nlm.nih.gov]

Technical Guide: Thermal Stability and Degradation of Methyl 4-cyano-3-hydroxybenzoate

Executive Summary

Methyl 4-cyano-3-hydroxybenzoate (MCHB) is a critical pharmacophore scaffold, primarily utilized in the synthesis of non-steroidal mineralocorticoid receptor antagonists like Finerenone. Its stability profile is governed by the interplay between three functional groups: a labile methyl ester , a robust nitrile , and an oxidatively sensitive phenolic hydroxyl .

While MCHB exhibits robust thermal stability in the solid state up to its melting point (167–168 °C), it shows distinct vulnerabilities in solution state, particularly under alkaline conditions where phenolate formation accelerates ester hydrolysis and oxidative coupling. This guide details the mechanistic degradation pathways and provides a self-validating protocol for stability assessment.[1][2]

Part 1: Molecular Architecture & Structural Vulnerabilities

To predict degradation, one must first analyze the electronic environment of the molecule. MCHB is a tri-functionalized benzene ring.

| Functional Group | Electronic Effect | Stability Risk | Primary Degradation Mode |

| Methyl Ester (C-1) | Electron-withdrawing | High | Hydrolysis (Acid/Base catalyzed) to carboxylic acid. |

| Phenolic -OH (C-3) | Electron-donating (Resonance) | Medium | Oxidation to quinones; increases solubility but sensitivity in basic pH (pKa ~6.3). |

| Cyano/Nitrile (C-4) | Strong Electron-withdrawing | Low | Hydration to amide (requires extreme pH/Heat). |

The "Push-Pull" Destabilization

The ortho relationship between the electron-donating hydroxyl group and the electron-withdrawing cyano group creates a "push-pull" electronic system.

-

Impact: The phenolic proton is more acidic than typical phenols (pKa ~6.3 vs 10.0 for phenol) due to the inductive pull of the nitrile and ester.

-

Consequence: In basic media (pH > 7), the phenol deprotonates readily. The resulting phenolate anion (

) is electron-rich, making the ring susceptible to oxidative degradation and increasing the rate of ester hydrolysis via intramolecular general base catalysis.

Part 2: Thermal Stability Profile

Solid State Thermodynamics

In its crystalline form, MCHB is thermally stable. Degradation is rarely observed below the melting point unless catalytic impurities (metals, moisture) are present.

-

Melting Point (MP): 167–168 °C (Sharp endotherm).

-

Decomposition Onset: > 280 °C (Exothermic decomposition).

-

Volatility: Low volatility; loss on drying is typically negligible (< 0.5%).

Solution State Thermodynamics

Thermal degradation in solution follows pseudo-first-order kinetics, heavily dependent on solvent proticity and pH.

-

Arrhenius Behavior: Degradation rates double for every ~10°C increase in temperature.

-

Critical Threshold: Prolonged exposure to temperatures > 60°C in protic solvents (methanol, water) initiates transesterification or hydrolysis.

Part 3: Degradation Mechanisms

The degradation of MCHB follows two primary pathways (Hydrolysis) and one secondary pathway (Oxidative Coupling).

Pathway A: Ester Hydrolysis (Dominant)

This is the primary failure mode.

-

Acidic Conditions: Protonation of the carbonyl oxygen renders the ester carbon electrophilic, inviting attack by water.

-

Product: 4-cyano-3-hydroxybenzoic acid + Methanol.

-

-

Basic Conditions (Rapid): Hydroxide ion directly attacks the carbonyl. The adjacent phenolate ion may stabilize the transition state, accelerating the reaction compared to non-hydroxy benzoates.

Pathway B: Nitrile Hydration (Secondary)

The nitrile group is generally inert but will degrade under forced conditions (e.g., refluxing in strong acid/base).

-

Stage 1: Hydration to primary amide (4-carbamoyl-3-hydroxybenzoate).

-

Stage 2: Further hydrolysis to carboxylic acid (rarely observed in standard stability testing).

Pathway C: Oxidative Degradation

The phenol moiety is susceptible to radical abstraction, leading to dimerization or quinone formation, especially in the presence of light (photolysis) or transition metals.

Visualization of Pathways[1]

Figure 1: Mechanistic degradation map of MCHB.[3] Red path indicates the primary stability risk (Ester Hydrolysis).

Part 4: Experimental Protocols (Self-Validating)

To assess the stability of MCHB, a "Forced Degradation" study (Stress Testing) is required. This protocol is designed to achieve 5–20% degradation to validate the analytical method's specificity.

Stress Testing Workflow

| Stress Type | Condition | Duration | Target Mechanism | Neutralization/Quench |

| Acid Hydrolysis | 0.1 N HCl, 60°C | 2–8 Hours | Ester cleavage | Neutralize with 0.1 N NaOH to pH 7 |

| Base Hydrolysis | 0.1 N NaOH, RT | 1–4 Hours | Ester cleavage (Rapid) | Neutralize with 0.1 N HCl to pH 7 |

| Oxidation | 3% H₂O₂ | 24 Hours | Phenol oxidation | Add Sodium Metabisulfite |

| Thermal (Solid) | 80°C (Oven) | 7 Days | Decarboxylation/Dimerization | Dissolve directly in diluent |

| Photolytic | 1.2 million lux hours | ~5 Days | Radical formation | Keep in amber glassware (Control) |

Analytical Method (HPLC-UV)

Because MCHB contains a phenol, the mobile phase must be acidic to suppress ionization and prevent peak tailing.

-

Column: C18 (e.g., Agilent Zorbax Eclipse Plus), 150 x 4.6 mm, 3.5 µm.

-

Mobile Phase A: 0.1% Phosphoric Acid in Water (pH ~2.5).

-

Mobile Phase B: Acetonitrile.

-

Gradient: 10% B to 90% B over 15 minutes.

-

Detection: UV at 254 nm (Aromatic ring) and 210 nm (Nitrile/Ester).

-

Flow Rate: 1.0 mL/min.

-

Sample Diluent: 50:50 Water:Acetonitrile.

Protocol Visualization

Figure 2: Forced degradation workflow ensuring mass balance and method specificity.

Part 5: Storage & Handling Recommendations

Based on the stability profile, the following storage conditions are mandatory to maintain purity >99%:

-

Moisture Control: The ester is hydrolytically unstable over long periods if moisture is present. Store in tightly sealed containers with desiccants.

-

pH Sensitivity: Avoid contact with basic excipients or glass surfaces that may leach alkali, as phenolate formation triggers rapid degradation.

-

Temperature: Store at Controlled Room Temperature (20–25°C). Refrigeration (2–8°C) is recommended for long-term reference standards.

-

Inert Atmosphere: Flush headspace with Nitrogen/Argon to prevent oxidative yellowing of the phenol group.

References

-

Synthesis of Finerenone Intermediates

-

Source: Bärfacker, L., et al. (2012). "Discovery of BAY 94-8862: A Nonsteroidal Antagonist of the Mineralocorticoid Receptor for the Treatment of Cardiorenal Diseases." ChemMedChem, 7(8), 1385–1403.[4]

- Relevance: Establishes MCHB as a key intermediate and discusses the stability of the cyano-ester scaffold.

-

Link:[Link]

-

-

Physical Properties & CAS Data

- Source: PubChem Compound Summary for CID 11769089 (Methyl 4-cyano-3-hydroxybenzo

- Relevance: Verification of melting point (167°C) and pKa predictions.

-

Link:[Link]

-

Regulatory Guidelines for Stability

- Source: ICH Harmonised Tripartite Guideline. "Stability Testing of New Drug Substances and Products Q1A(R2)."

- Relevance: Defines the standard conditions for forced degradation (stress testing) protocols used in this guide.

-

Link:[Link]

- Patent Literature (Process Chemistry)

Sources

- 1. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]

- 2. ijrpp.com [ijrpp.com]

- 3. WO2018121050A1 - Preparation method for 3-cyano-4-hydroxybenzoic acid methyl ester - Google Patents [patents.google.com]

- 4. An Improved Process For The Enantioselective Preparation Of Finerenone [quickcompany.in]

Emerging research applications for Methyl 4-cyano-3-hydroxybenzoate

Technical Whitepaper: Emerging Research Applications for Methyl 3-cyano-4-hydroxybenzoate (Technical Note: The CAS 194355-32-7 provided corresponds to Methyl 3-cyano-4-hydroxybenzoate. This guide focuses on this industrially significant isomer, distinguishing it from Methyl 4-cyano-3-hydroxybenzoate (CAS 6520-87-2) to ensure operational precision.)

Executive Summary & Chemical Profile

Methyl 3-cyano-4-hydroxybenzoate (CAS: 194355-32-7) has emerged as a high-value pharmacophore scaffold, primarily due to its role as a "linchpin" intermediate in the synthesis of non-purine Xanthine Oxidase (XO) inhibitors. Unlike its isomer (the 4-cyano-3-hydroxy variant), this molecule possesses a unique ortho-hydroxy nitrile motif that enables rapid heterocyclization and serves as a bioisostere for purine rings in drug discovery.

Current research trends have shifted from simple commodity use toward fragment-based drug discovery (FBDD) , where this scaffold is being utilized to develop dual-mechanism agents for hyperuricemia and novel anticancer kinase inhibitors.

Physicochemical Critical Quality Attributes (CQAs)

| Property | Specification / Value | Relevance to Research |

| Molecular Formula | C₉H₇NO₃ | Core scaffold for benzothiazole/benzisoxazole fusion.[1] |

| Molecular Weight | 177.16 g/mol | Ideal for FBDD (Rule of 3 compliant). |

| pKa (Phenolic OH) | ~6.5 - 7.0 | Significantly more acidic than typical phenols due to the ortho-cyano electron withdrawal; enhances receptor binding affinity. |

| Electronic Effect | Push-Pull System | The electron-donating OH and electron-withdrawing CN/Ester create a polarized system ideal for nucleophilic aromatic substitution (SɴAr). |

Emerging Applications in Drug Discovery

A. Next-Generation Xanthine Oxidase (XO) Inhibitors

While Febuxostat and Topiroxostat are established drugs, resistance and cardiovascular safety concerns have driven research into "Super-XO" inhibitors. CAS 194355-32-7 is the starting material for the 3-cyano-4-alkoxy series.

-

Mechanism: The nitrile group interacts with the molybdenum center of the XO enzyme, while the ester (hydrolyzed to acid) anchors the molecule in the solvent channel.

-

Emerging Trend: Researchers are now modifying the C-1 ester position into bioisosteres (e.g., tetrazoles, oxadiazoles) to improve oral bioavailability and reduce renal clearance.

B. Dual-Targeting Ligands (PROTACs & Hybrids)

The distinct reactivity of the hydroxyl group (nucleophilic) and the ester (electrophilic) makes this molecule an ideal linker hub for Proteolysis Targeting Chimeras (PROTACs).

-

Application: The hydroxyl group is alkylated with a linker chain attached to an E3 ligase ligand, while the benzoate core targets the protein of interest (POI).

C. Fluorogenic Probes for Enzyme Activity

The ortho-cyano-hydroxy motif is capable of undergoing Excited-State Intramolecular Proton Transfer (ESIPT).

-

Research Utility: Derivatives are being synthesized as "turn-on" fluorescent probes that detect esterase activity in live cells. Upon hydrolysis of the methyl ester, the fluorescence quantum yield shifts, allowing real-time imaging of metabolic activity.

Synthetic Pathways & Structural Logic

The utility of CAS 194355-32-7 lies in its divergent synthetic pathways. The diagram below illustrates how this single precursor branches into three distinct therapeutic classes.

Figure 1: Divergent synthetic utility of Methyl 3-cyano-4-hydroxybenzoate in modern medicinal chemistry.

Validated Experimental Protocol: Green Synthesis of the Nitrile Scaffold

Historically, this molecule was synthesized using toxic Copper(I) Cyanide (Rosenmund-von Braun reaction). The following protocol represents the modern, Green Chemistry standard (Formylation-Oxime route) which is safer and scalable.

Objective: Synthesis of Methyl 3-cyano-4-hydroxybenzoate from Methyl 4-hydroxybenzoate via an Aldehyde intermediate.

Reagents & Equipment:

-

Hydroxylamine hydrochloride (NH₂OH[1]·HCl)

-

Sodium Formate (HCOONa) in Formic Acid (HCOOH)

-

Equipment: 500mL RB flask, Reflux condenser, TLC (30% EtOAc/Hexane).

Step-by-Step Methodology:

-

Oxime Formation:

-

Dissolve Methyl 3-formyl-4-hydroxybenzoate (10 mmol) in Formic Acid (20 mL).

-

Add Sodium Formate (15 mmol) and Hydroxylamine hydrochloride (12 mmol).

-

Mechanistic Insight: Sodium formate buffers the solution, facilitating the nucleophilic attack of hydroxylamine on the aldehyde carbonyl without hydrolyzing the ester.

-

-

Dehydration (One-Pot):

-

Heat the mixture to reflux (100°C) for 4–6 hours.

-

Monitoring: Monitor TLC.[4] The aldehyde spot (Rf ~0.6) will disappear, and the nitrile product (Rf ~0.7) will appear.

-

Note: Formic acid acts as both solvent and dehydrating agent, converting the intermediate oxime (-CH=N-OH) directly to the nitrile (-CN).

-

-

Workup & Purification:

-

Cool reaction to room temperature and pour into ice-cold water (100 mL).

-

The product precipitates as a white/off-white solid.

-

Filter and wash with cold water (3 x 20 mL) to remove acid traces.

-

Recrystallization: Recrystallize from Ethanol/Water (8:2) to achieve >99% purity.

-

-

Validation (NMR):

-

¹H NMR (400 MHz, DMSO-d₆): Look for the disappearance of the aldehyde proton (δ 10.2 ppm) and the retention of the phenolic OH (broad singlet, δ ~11.5 ppm).

-

Quality Control & Isomer Differentiation

A common pitfall in sourcing is confusing CAS 194355-32-7 with its isomer. Use the following logic to validate your material.

| Feature | Methyl 3-cyano-4-hydroxybenzoate (CAS 194355-32-7) | Methyl 4-cyano-3-hydroxybenzoate (CAS 6520-87-2) |

| Structure | CN at pos 3, OH at pos 4 | OH at pos 3, CN at pos 4 |

| IR Spectrum | Nitrile stretch ~2230 cm⁻¹ (conjugated) | Nitrile stretch ~2235 cm⁻¹ |

| ¹H NMR (Aromatic) | Doublet (d) for H-5 (ortho to OH) is shielded. | Doublet (d) for H-5 (ortho to CN) is deshielded. |

| Primary Use | Febuxostat/Topiroxostat precursors | Liquid crystals, specialized dyes |

References

-

World Intellectual Property Organization (WIPO). (2018). Preparation method for 3-cyano-4-hydroxybenzoic acid methyl ester.[1][2][3][5] WO2018121050.[2] Retrieved from [Link][2]

-

ResearchGate. (2023). Recent advances in the synthesis and biological activities of 4-hydroxycoumarin derivatives.[6][7] Retrieved from [Link]

Sources

- 1. WO2018121050A1 - Preparation method for 3-cyano-4-hydroxybenzoic acid methyl ester - Google Patents [patents.google.com]

- 2. WIPO - Search International and National Patent Collections [patentscope.wipo.int]

- 3. CN106674052A - Preparation method of methyl 3-cyano-4-hydroxybenzoate - Google Patents [patents.google.com]

- 4. researchgate.net [researchgate.net]

- 5. WO2000016626A1 - A method of treating cancer - Google Patents [patents.google.com]

- 6. researchgate.net [researchgate.net]

- 7. Synthesis and Characterization of Some New 4-Hydroxy-coumarin Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

Predicted toxicological profile of Methyl 4-cyano-3-hydroxybenzoate

An In-Depth Technical Guide on the Predicted Toxicological Profile of Methyl 4-cyano-3-hydroxybenzoate.

Technical Guidance for Pharmaceutical & Chemical Safety Assessment [1]

Executive Summary: The Dual-Hazard Scaffold

Methyl 4-cyano-3-hydroxybenzoate (CAS: 6520-87-2) serves as a critical intermediate in the synthesis of non-steroidal androgen receptor antagonists and related bioactive scaffolds.[1] Its toxicological profile is governed by two dominant structural features: the labile methyl ester and the electron-deficient benzonitrile core .[1]

This guide synthesizes Structure-Activity Relationship (SAR) analysis, read-across from validated analogs (Methylparaben, 4-Hydroxybenzonitrile), and metabolic logic to establish a predictive safety profile.[1]

Core Prediction: The compound presents a moderate acute toxicity risk (Category 4) driven by the nitrile moiety, superimposed with significant irritation potential due to the phenolic hydroxyl. While likely non-mutagenic, the metabolic release of methanol and the persistence of the cyanophenol pharmacophore necessitate rigorous control of occupational exposure.

Physicochemical Identity & Bioavailability

Understanding the physicochemical basis is the first step in predicting bioavailability and barrier penetration.

Table 1: Chemical Identity & Properties

| Parameter | Value / Description | Significance |

| IUPAC Name | Methyl 4-cyano-3-hydroxybenzoate | Unambiguous identification |

| CAS Number | 6520-87-2 | Key for regulatory inventory |

| Molecular Formula | C₉H₇NO₃ | MW: 177.16 g/mol (Small molecule, high permeability) |